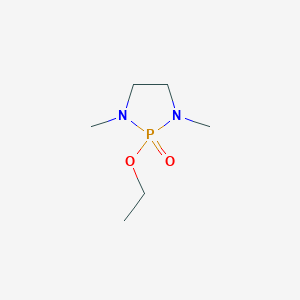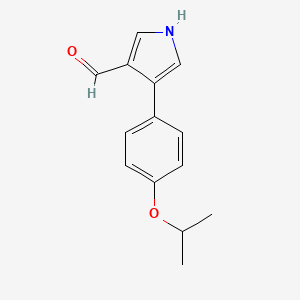
2-Ethoxy-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide is a chemical compound with the molecular formula C6H15N2OP It is known for its unique structure, which includes a phosphorus atom bonded to two nitrogen atoms and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1,3,2-diazaphospholidine with ethyl alcohol in the presence of an oxidizing agent. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
化学反応の分析
Types of Reactions
2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of coordination complexes or the modification of biological molecules. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-2-phenyl-1,3-diazaphospholidine-2-oxide
- 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
Uniqueness
2-Ethoxy-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its ethoxy group and the presence of both nitrogen and phosphorus atoms in a five-membered ring contribute to its versatility in chemical reactions and applications .
特性
CAS番号 |
10026-27-4 |
|---|---|
分子式 |
C6H15N2O2P |
分子量 |
178.17 g/mol |
IUPAC名 |
2-ethoxy-1,3-dimethyl-1,3,2λ5-diazaphospholidine 2-oxide |
InChI |
InChI=1S/C6H15N2O2P/c1-4-10-11(9)7(2)5-6-8(11)3/h4-6H2,1-3H3 |
InChIキー |
JJOGCOZXLLLROH-UHFFFAOYSA-N |
正規SMILES |
CCOP1(=O)N(CCN1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















